Home > Products > Screening Compounds P87548 > Choline magnesium trisalicylate
Choline magnesium trisalicylate - 85169-11-5

Choline magnesium trisalicylate

Catalog Number: EVT-10958801
CAS Number: 85169-11-5
Molecular Formula: C26H29MgNO10
Molecular Weight: 539.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Choline magnesium trisalicylate is a non-acetylated salicylate used widely as a nonsteroidal anti-inflammatory drug. Trisalicylate significantly reduces methotrexate renal clearance, displacing methotrexate from protein, increasing the fraction unbound by 28%.
Choline Magnesium Trisalicylate is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the salicylate family. Choline magnesium trisalicylate inhibits inflammation-related prostaglandin synthesis. This agent's analgesic effect is mediated through peripheral and central pathways, resulting in a decrease in pain perception; its antipyretic effect is mediated via the hypothalamic heat regulation center. (NCI04)
Overview

Choline magnesium trisalicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines choline salicylate and magnesium salicylate. It is primarily used to alleviate pain and inflammation associated with various conditions, including arthritis, and to reduce fever. This compound is recognized for its effectiveness in treating pain without the adverse effects commonly associated with traditional NSAIDs, such as gastrointestinal irritation. Choline magnesium trisalicylate is classified as a small molecule drug and is included in the approved drug category due to its established therapeutic benefits .

Synthesis Analysis

The synthesis of choline magnesium trisalicylate involves the reaction of choline salts with salicylic acid derivatives. Typically, this process occurs in an ethanol environment where choline chloride or bromide reacts with alkaline salts of salicylic acid, such as sodium, potassium, or magnesium salicylate. The reaction conditions are carefully controlled to ensure the formation of the desired trisalicylate compound while minimizing by-products. The resulting product is characterized by its solubility in water and stability under various pH conditions .

Molecular Structure Analysis

Choline magnesium trisalicylate has a complex molecular structure represented by the chemical formula C26H29MgNO10C_{26}H_{29}MgNO_{10}. The molecular weight of this compound averages approximately 539.814 Da. Its structure consists of three salicylate groups coordinated with magnesium and linked to a choline moiety, which enhances its solubility and bioavailability .

Structural Data

  • Chemical Formula: C26H29MgNO10C_{26}H_{29}MgNO_{10}
  • Average Molecular Weight: 539.814 Da
  • Monoisotopic Molecular Weight: 539.164188051 Da
Chemical Reactions Analysis

Choline magnesium trisalicylate undergoes various chemical reactions that are essential for its therapeutic action. The primary reaction involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. By blocking these enzymes, choline magnesium trisalicylate effectively reduces inflammation and pain .

Additionally, studies have shown that this compound can influence the renal clearance of methotrexate by displacing it from protein binding sites, which may enhance the unbound fraction of methotrexate in circulation .

Mechanism of Action

The mechanism of action for choline magnesium trisalicylate primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Furthermore, choline magnesium trisalicylate acts on the hypothalamus to regulate body temperature, thus providing antipyretic effects .

Key Mechanisms

  • Inhibition of Prostaglandin Synthesis: Reduces inflammation and pain.
  • Antipyretic Activity: Acts on hypothalamus heat-regulating center to lower fever.
Physical and Chemical Properties Analysis

Choline magnesium trisalicylate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water; forms stable solutions.
  • Stability: Stable across a range of pH levels; resistant to oxidation.
  • Melting Point: Specific melting point data is not extensively documented but is generally expected to be low due to its ionic nature.

These properties make choline magnesium trisalicylate an attractive alternative to traditional NSAIDs, offering effective pain relief with potentially fewer side effects .

Applications

Choline magnesium trisalicylate has several scientific and clinical applications:

  • Pain Management: Used for treating conditions like arthritis and other inflammatory disorders.
  • Antipyretic Use: Effective in lowering fever.
  • Research Applications: Investigated for its effects on drug interactions, particularly concerning methotrexate clearance .
Introduction: Research Significance and Knowledge Gaps

Historical Development and Rationale for Non-Acetylated Salicylate Design

The historical trajectory of choline magnesium trisalicylate originates from mid-20th century efforts to mitigate aspirin-related toxicities while preserving anti-inflammatory efficacy. Researchers recognized that acetylsalicylic acid's irreversible cyclooxygenase inhibition and direct mucosal irritation contributed significantly to its adverse effect profile, particularly gastrointestinal hemorrhage and bronchospasm in sensitive populations [1] [7]. This prompted systematic investigation into non-acetylated salicylate derivatives that could bypass these mechanistic pitfalls.

Choline magnesium trisalicylate emerged as a strategic solution incorporating three key design elements:

  • Non-acetylated salicylate moieties: By eliminating the acetyl group responsible for irreversible platelet cyclooxygenase inhibition, the molecule avoids aspirin's antiplatelet effects and associated bleeding risks while maintaining reversible anti-inflammatory activity [1] [6].
  • Choline integration: As a biochemical precursor to phosphatidylcholine and acetylcholine, choline enhances aqueous solubility and potentially influences neuronal aspects of pain perception [8].
  • Magnesium coordination: The divalent cation stabilizes the molecular complex, modulates salicylate's gastric irritation potential, and may contribute independent anti-nociceptive effects through NMDA receptor modulation [4] [6].

This deliberate molecular design yielded a compound with preserved therapeutic efficacy in rheumatoid arthritis and osteoarthritis, while demonstrating reduced gastrointestinal toxicity and negligible effects on platelet aggregation compared to acetylated counterparts [1] [4]. Critically, the intact trisalicylate structure resists rapid hydrolysis to free salicylic acid, prolonging its anti-inflammatory activity while avoiding acute salicylate toxicity peaks [6].

Key Unresolved Research Questions in Anti-Inflammatory Pharmacotherapy

Despite established clinical use, fundamental research questions surrounding choline magnesium trisalicylate persist, reflecting broader knowledge gaps in salicylate-based pharmacotherapy:

  • Differential Cyclooxygenase Isoform Engagement: While choline magnesium trisalicylate demonstrates reduced cyclooxygenase-1 inhibition compared to aspirin, its precise isoform selectivity and concentration-dependent effects on cyclooxygenase-2-derived prostanoids remain incompletely characterized. This has significant implications for understanding its cardiovascular risk profile relative to selective cyclooxygenase-2 inhibitors [1] [7].

  • Non-Prostanoid Mechanisms: Emerging evidence suggests salicylates modulate inflammatory signaling through cyclooxygenase-independent pathways, including nuclear factor kappa B inhibition and adenosine monophosphate-activated protein kinase activation. The contribution of these mechanisms to choline magnesium trisalicylate's clinical effects represents a critical research frontier [8].

  • Component-Specific Pharmacodynamics: The individual pharmacological contributions of choline and magnesium within the complex remain poorly dissected. Key questions persist regarding whether these ions exert synergistic anti-inflammatory effects or primarily function as biocompatible carriers for salicylate delivery [6] [8].

  • Disease-Modifying Potential: Unlike conventional disease-modifying antirheumatic drugs, choline magnesium trisalicylate's capacity to alter the natural history of inflammatory arthritides beyond symptomatic control remains unexplored. This gap is particularly relevant given salicylates' pleiotropic effects on inflammatory gene expression [4].

Table 1: Critical Unanswered Research Questions in Trisalicylate Pharmacology

Research DomainSpecific Knowledge GapsMethodological Approaches
Molecular MechanismsRelative contribution of cyclooxygenase-dependent vs. independent pathwaysCyclooxygenase knockout models, activity-based protein profiling
Structural PharmacologyCholine and magnesium's roles beyond solubility enhancementSynthesis of isotopically labeled analogs, component omission studies
Long-term OutcomesDisease-modifying potential in progressive arthropathiesLongitudinal imaging and biomarker studies in rheumatoid arthritis/osteoarthritis
Metabolic InteractionsEffects on mitochondrial function and cellular energeticsHigh-resolution respirometry, metabolomic profiling

Systematic Review of Current Academic Discourse on Trisalicylate Compounds

Contemporary research on choline magnesium trisalicylate reflects three dominant scholarly themes: metabolic fate investigation, niche therapeutic applications, and comparative effectiveness analyses.

Metabolic and Pharmacokinetic Research dominates recent experimental literature, with studies focusing on the compound's unusual disposition characteristics. Unlike aspirin, which rapidly hydrolyzes to salicylic acid, choline magnesium trisalicylate maintains its structural integrity through the upper gastrointestinal tract, resulting in delayed peak salicylate concentrations (T~max~ = 1.5-2.5 hours post-administration) [6]. This intact absorption minimizes local gastric mucosal injury but creates complex pharmacokinetics due to saturable hepatic conjugation pathways. Recent investigations employ population pharmacokinetic modeling to predict nonlinear clearance patterns, particularly relevant in chronic inflammatory conditions requiring sustained therapy [6].

Therapeutic Niche Exploration constitutes a second research stream, particularly regarding aspirin-exacerbated respiratory disease. Clinical studies demonstrate that choline magnesium trisalicylate does not significantly inhibit cyclooxygenase-1 in bronchial tissues or reduce serum thromboxane B~2~ concentrations, explaining its lack of bronchoconstrictive effects in aspirin-sensitive asthmatics [7]. This pharmacological distinction has positioned it as a viable anti-inflammatory option for this high-risk population where most nonsteroidal anti-inflammatory drugs are contraindicated.

Comparative Effectiveness Research forms the third discourse strand, with contemporary studies examining choline magnesium trisalicylate alongside newer cyclooxygenase-2 inhibitors and conventional nonsteroidal anti-inflammatory drugs. A developing consensus suggests comparable rheumatoid arthritis and osteoarthritis symptom control versus traditional nonsteroidal anti-inflammatory drugs, but with reduced endoscopic evidence of gastroduodenal injury [1] [4]. However, large-scale prospective trials establishing its position relative to contemporary alternatives remain absent from the literature—a significant omission given evolving treatment guidelines.

Table 2: Current Research Focus Areas in Trisalicylate Scholarship

Research Focus AreaRepresentative StudiesPrincipal FindingsEvidence Gaps
Metabolic DispositionCersosimo & Matthews (1987); LiverTox (2020) [1] [6]Nonlinear pharmacokinetics with dose-dependent half-life (9-17 hours)Impact of hepatic impairment on trisalicylate metabolism
Aspirin-Sensitive AsthmaSzczeklik et al. (1990) [7]No significant thromboxane suppression or bronchospasmLong-term safety in severe asthma with nasal polyposis
Gastrointestinal SafetyBlechman & Lechner (1979); Le Gallez et al. (1990) [1]Lower endoscopic ulcer incidence vs. aspirinComparison to proton pump inhibitor-coadministered nonsteroidal anti-inflammatory drugs

Chemical Structure and Pharmacodynamic Profile

Properties

CAS Number

85169-11-5

Product Name

Choline magnesium trisalicylate

IUPAC Name

magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C26H29MgNO10

Molecular Weight

539.8 g/mol

InChI

InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3

InChI Key

FQCQGOZEWWPOKI-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.